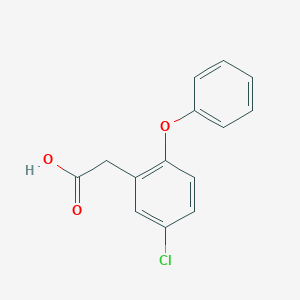
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester, commonly known as trifluoroacetic anhydride (TFAA), is a colorless and volatile liquid that is widely used in organic synthesis as an acylating agent. TFAA is a highly reactive and efficient reagent that can acylate a wide range of compounds, including alcohols, amines, and carboxylic acids.
Wirkmechanismus
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester reacts with a variety of functional groups, including alcohols, amines, and carboxylic acids, to form acyl derivatives. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the nucleophile to form the acyl derivative. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Biochemical and Physiological Effects:
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is a highly reactive and volatile compound that can cause irritation to the eyes, skin, and respiratory tract. It is also a potent lachrymator, which means it can cause tearing of the eyes. Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is not known to have any significant physiological effects in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is a highly reactive and efficient reagent that can acylate a wide range of compounds. It is also relatively inexpensive and readily available. However, Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is a highly volatile and reactive compound that requires careful handling and storage. It is also highly toxic and can cause irritation to the eyes, skin, and respiratory tract.
Zukünftige Richtungen
There are several areas of future research that could be explored with Acetic acid, trifluoro-, 2,6-dimethylphenyl ester. One area of interest is the development of new synthetic methodologies using Acetic acid, trifluoro-, 2,6-dimethylphenyl ester as a key reagent. Another area of interest is the development of new applications for Acetic acid, trifluoro-, 2,6-dimethylphenyl ester, such as in the synthesis of new materials or in the modification of biomolecules. Finally, there is a need for further research into the toxicity and environmental impact of Acetic acid, trifluoro-, 2,6-dimethylphenyl ester, as well as the development of safer and more environmentally friendly alternatives.
Synthesemethoden
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester can be synthesized by reacting trifluoroacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, trifluoroacetyl acetate, which then reacts with trifluoroacetic acid to yield Acetic acid, trifluoro-, 2,6-dimethylphenyl ester. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Wissenschaftliche Forschungsanwendungen
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is widely used in organic synthesis as an acylating agent due to its high reactivity and selectivity. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is also used in the synthesis of peptides and proteins, where it is used to protect amino groups during peptide synthesis. In addition, Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis of various compounds.
Eigenschaften
CAS-Nummer |
1842-06-4 |
|---|---|
Produktname |
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester |
Molekularformel |
C10H9F3O2 |
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
(2,6-dimethylphenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H9F3O2/c1-6-4-3-5-7(2)8(6)15-9(14)10(11,12)13/h3-5H,1-2H3 |
InChI-Schlüssel |
RBLSIARVNJXYSY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C(F)(F)F |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C(F)(F)F |
Synonyme |
Trifluoroacetic acid 2,6-dimethylphenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




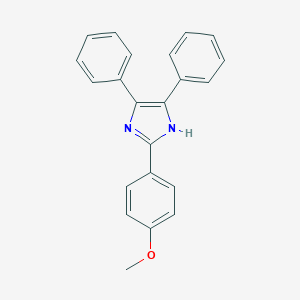

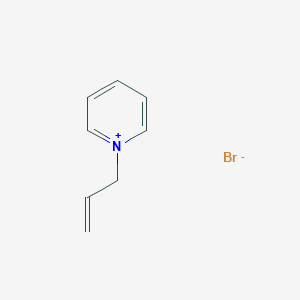
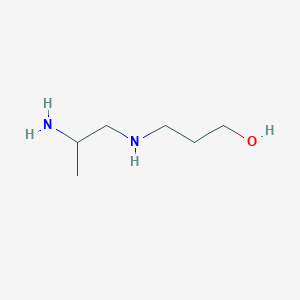
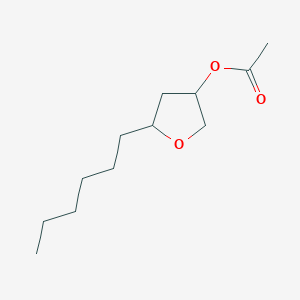
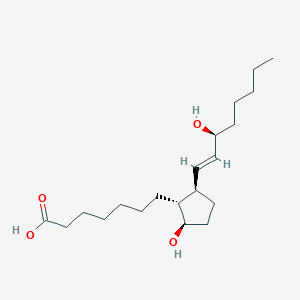
![3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B159228.png)

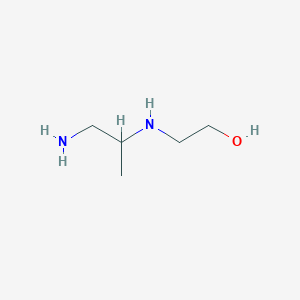
![2-methyl-1H-Naphth[1,2-d]imidazole](/img/structure/B159234.png)
